Carisoprodol vs. Meprobamate: Direct GABAA Receptor Activation Potency and Efficacy
In whole-cell patch-clamp studies on human α1β2γ2 GABAA receptors, carisoprodol directly activated inward currents that were significantly larger than those produced by an equal concentration of meprobamate (p < 0.001). Carisoprodol also allosterically potentiated GABA-gated currents with an EC50 of 142 ± 13 μM, whereas meprobamate was less potent and less efficacious [1]. This direct activation occurs independently of metabolic conversion, demonstrating that carisoprodol possesses intrinsic GABAergic activity beyond its prodrug role.
| Evidence Dimension | Direct GABAA receptor activation (inward current amplitude relative to 10 μM GABA) |
|---|---|
| Target Compound Data | Significantly larger inward currents than meprobamate (p < 0.001); EC50 for allosteric potentiation = 142 ± 13 μM |
| Comparator Or Baseline | Meprobamate: inward current amplitude at equal concentration (p < 0.001 vs carisoprodol); allosteric potentiation EC50 not reported but stated as less potent |
| Quantified Difference | Carisoprodol is significantly more potent and efficacious (p < 0.001) in direct GABAA receptor activation |
| Conditions | HEK293 cells stably expressing human α1β2γ2 GABAARs; whole-cell patch-clamp electrophysiology; membrane potential clamped at -60 mV |
Why This Matters
This direct, non-metabolite-dependent activity supports carisoprodol's rapid onset of muscle relaxation and distinguishes it from meprobamate-only formulations, which lack this immediate direct receptor engagement.
- [1] Gonzalez LA, Gatch MB, Taylor CM, Bell-Horner CL, Forster MJ, Dillon GH. Carisoprodol-mediated modulation of GABAA receptors: in vitro and in vivo studies. J Pharmacol Exp Ther. 2009;329(2):827-837. doi:10.1124/jpet.109.151142. View Source
